molecular formula C10H8BrNO2S B13657816 4-Bromo-5-(methylsulfonyl)quinoline

4-Bromo-5-(methylsulfonyl)quinoline

Cat. No.: B13657816
M. Wt: 286.15 g/mol
InChI Key: HHGTTYZGKHIAAP-UHFFFAOYSA-N
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Description

4-Bromo-5-(methylsulfonyl)quinoline: is a quinoline derivative characterized by the presence of a bromine atom at the fourth position and a methylsulfonyl group at the fifth position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction , which involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . This method is preferred due to its efficiency and environmental friendliness.

Industrial Production Methods: Industrial production of 4-Bromo-5-(methylsulfonyl)quinoline may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow processes to ensure high yield and purity. The use of recyclable catalysts and green chemistry principles is often emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-(methylsulfonyl)quinoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The methylsulfonyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar solvents and mild bases.

    Oxidation Reactions: Reagents such as hydrogen peroxide or peracids are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products:

    Substitution Products: Various substituted quinoline derivatives.

    Oxidation Products: Sulfone derivatives.

    Reduction Products: Sulfide derivatives.

Scientific Research Applications

Chemistry: 4-Bromo-5-(methylsulfonyl)quinoline is used as a building block in organic synthesis, particularly in the development of complex heterocyclic compounds.

Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a valuable tool in drug discovery .

Medicine: The compound is investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases. Its unique structure allows for the design of novel drugs with improved efficacy and reduced side effects .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications .

Mechanism of Action

The mechanism of action of 4-Bromo-5-(methylsulfonyl)quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and methylsulfonyl group contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its biological effects .

Comparison with Similar Compounds

  • 3-Bromo-5-(methylsulfonyl)quinoline
  • 4-Chloro-5-(methylsulfonyl)quinoline
  • 4-Bromo-6-(methylsulfonyl)quinoline

Comparison: 4-Bromo-5-(methylsulfonyl)quinoline is unique due to the specific positioning of the bromine and methylsulfonyl groups, which influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and therapeutic potential .

Properties

Molecular Formula

C10H8BrNO2S

Molecular Weight

286.15 g/mol

IUPAC Name

4-bromo-5-methylsulfonylquinoline

InChI

InChI=1S/C10H8BrNO2S/c1-15(13,14)9-4-2-3-8-10(9)7(11)5-6-12-8/h2-6H,1H3

InChI Key

HHGTTYZGKHIAAP-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=CC2=NC=CC(=C21)Br

Origin of Product

United States

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